molecular formula C12H22N2 B13168989 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane

10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane

Cat. No.: B13168989
M. Wt: 194.32 g/mol
InChI Key: RKWLVTSEEVCDIO-UHFFFAOYSA-N
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Description

10-(Cyclopropylmethyl)-3,10-diazabicyclo[431]decane is a bicyclic compound featuring a diazabicyclo structure with a cyclopropylmethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Cyclopropylmethyl)-3,10-diazabicyclo[43One common approach is to start with a suitable bicyclic precursor, such as a 7-azabicyclo[4.3.1]decane derivative, and then introduce the cyclopropylmethyl group through nucleophilic substitution or other suitable reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the bicyclic core or the cyclopropylmethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[4.3.1]decane: Shares a similar bicyclic core but lacks the cyclopropylmethyl group.

    2-Azabicyclo[4.4.1]undecane: Another bicyclic compound with a different ring structure.

    trans-Decalin: A bicyclic compound with a different arrangement of carbon atoms.

Uniqueness

10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable scaffold for various applications .

Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

10-(cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane

InChI

InChI=1S/C12H22N2/c1-2-11-6-7-13-8-12(3-1)14(11)9-10-4-5-10/h10-13H,1-9H2

InChI Key

RKWLVTSEEVCDIO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCNCC(C1)N2CC3CC3

Origin of Product

United States

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